molecular formula C5H5NO2 B106003 2,5-Dihydroxypyridine CAS No. 5154-01-8

2,5-Dihydroxypyridine

Cat. No. B106003
CAS RN: 5154-01-8
M. Wt: 111.1 g/mol
InChI Key: CHGPEDOMXOLANF-UHFFFAOYSA-N
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Description

2,5-Dihydroxypyridine (DHP) is a dihydroxypyridine that is pyridine substituted by hydroxy groups at positions 2 and 5 . It has a role as a mouse metabolite . DHP is a natural product found in Euglena gracilis .


Synthesis Analysis

The synthesis of 2,5-Dihydroxypyridine has been studied extensively. For instance, a highly efficient synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase has been reported .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydroxypyridine has been analyzed in several studies. The resting state structure displays an octahedral coordination for Fe (II) with two histidine residues (His 265 and His 318), a serine residue (Ser 302), a carboxylate ligand (Asp 320), and two water molecules . DHP does not bind as a ligand to Fe (II), yet its interactions with Leu 104 and His 105 function to guide and stabilize the substrate to the appropriate position to initiate the reaction .


Chemical Reactions Analysis

The chemical reactions of 2,5-Dihydroxypyridine have been analyzed in several studies. For instance, 2,5-Dihydroxypyridine dioxygenase (NicX) from Pseudomonas putida KT2440 uses a mononuclear nonheme Fe (II) to catalyze the oxidative pyridine ring cleavage reaction by transforming DHP into N-formylmaleamic acid (NFM) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dihydroxypyridine have been analyzed in several studies. For instance, the molecular weight of 2,5-Dihydroxypyridine is 111.10 g/mol .

Scientific Research Applications

Oxidation and Dioxygenase Nature

  • Oxidation of 2,5-Dihydroxypyridine : A study by Gauthier & Rittenberg (1971) demonstrated that the oxidation of 2,5-dihydroxypyridine involves a highly purified oxygenase enzyme, yielding formate and maleamate as products. This reaction highlights the dioxygenase nature of the enzyme involved.

Structural Analysis and Reactivity

  • Structure and Reactivity in Different Media : The UV and IR spectra of 2,5-dihydroxypyridine, as analyzed by Grachev et al. (1973), indicated that it exists in different forms in various media (neutral, acidic, alkaline). The study provided insights into its electronic absorption spectra and the distribution of π-electron charges.

Metabolism and Biodegradation

  • Metabolism in Tobacco Smoke : Research by Kim & Novak (1990) focused on the metabolism of 3-hydroxypyridine, a tobacco smoke constituent, into 2,5-dihydroxypyridine. This study is significant for understanding the redox cycling activity and DNA damage potential of this metabolite.
  • Catabolism by Burkholderia sp. : A study by Petkevičius et al. (2018) revealed that Burkholderia sp. utilizes 2-hydroxypyridine without producing nicotine blue, converting it to 2,5-dihydroxypyridine. This research contributes to our understanding of pyridine derivative biodegradation.

Synthesis and Chemical Reactivity

  • Efficient Reduction of Sulfoxides : Miller, Collier, & Wu (2000) found that 2,6-Dihydroxypyridine effectively reduces sulfoxides, showcasing its potential as a reagent in organic synthesis.

Biological Interactions and Applications

  • Inhibition of Enzymatic Activity : The inhibitory action of dihydroxypyridine derivatives on enzymes such as catechol-O-methyltransferase, as explored by Raxworthy, Youde, & Gulliver (1983), highlights its biological significance and potential therapeutic applications.

Miscellaneous Applications

Safety And Hazards

The safety and hazards of 2,5-Dihydroxypyridine have been analyzed in several studies. For instance, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGPEDOMXOLANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199504
Record name 2,5-Dihydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxypyridine

CAS RN

84719-33-5, 5154-01-8
Record name 2,5-Pyridinediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5154-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Dihydroxypyridine
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Record name 5154-01-8
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Record name 2,5-Dihydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIHYDROXYPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
455
Citations
J Wei, Y Wang, X Li, X Zhang, Y Liu - Inorganic Chemistry, 2022 - ACS Publications
2,5-Dihydroxypyridine dioxygenase (NicX) from Pseudomonas putida KT2440 is a mononuclear non-heme iron oxygenase that can catalyze the oxidative pyridine ring cleavage. …
Number of citations: 6 pubs.acs.org
JJ Gauthier, SC Rittenberg - Journal of Biological Chemistry, 1971 - Elsevier
Purification and crystallization of an enzyme which catalyzes the oxidation of 2,5-dihydroxypyridine, an intermediate in nicotinic acid catabolism, are described. The labile enzyme is …
Number of citations: 66 www.sciencedirect.com
JJ Gauthier, SC Rittenberg - Journal of Biological Chemistry, 1971 - Elsevier
The oxidation of 2,5-dihydroxypyridine has been studied with a highly purified oxygenase obtained in crystalline form. The reaction consumes 1 mole of oxygen and yields 1 mole of …
Number of citations: 38 www.sciencedirect.com
Y Fu, B Wang, Z Cao - Inorganic Chemistry, 2022 - ACS Publications
2,5-Dihydroxypyridine dioxygenase (NicX) from Pseudomonas putida KT2440 is a mononuclear non-heme iron oxygenase responsible for the biodegradation of 2,5-dihydroxypyridine (…
Number of citations: 2 pubs.acs.org
R Adams, TR Govindachari - Journal of the American Chemical …, 1947 - ACS Publications
Synthesis of 2,5-Dihydroxypyridine(5-Hydroxy-2- Page 1 1806 Roger Adams and T. R. Govindachari Vol. potassium hydroxide. The slightly discolored crystals obtained were dissolved …
Number of citations: 16 pubs.acs.org
EJ Behrman, BM Pitt - Journal of the American Chemical Society, 1958 - ACS Publications
The Elbs peroxydisulfate oxidation hasbeen applied to 2-and 3-hydroxypyridine. In each case 2, 5-dihydroxypyridine is the major product isolated following hydrolysis of the sulfate …
Number of citations: 38 pubs.acs.org
X Ouyang, G Liu, S Ji, S Luo, T Shi, P Xu, YL Zhao… - Chem Catalysis, 2023 - cell.com
2,5-Dihydroxypridine dioxygenase (NicX) catalyzes an aromatic N-heterocylic ring opening. We renew reaction mechanisms of NicX and discover a competitive dioxetane pathway. …
Number of citations: 1 www.cell.com
VT Grachev, BE Zaitsev, KM Dyumaev… - Chemistry of …, 1973 - Springer
On the basis of an analysis of the UV and IR spectra, it was established that 2,3- and 2,5-dihydroxypyridines exist in different forms in neutral, acid, and alkaline media. The electronic …
Number of citations: 2 link.springer.com
SG Kim, RF Novak - Cancer research, 1990 - AACR
The metabolism of 3-hydroxypyridine, a significant constituent of tobacco smoke, to 2,5-dihydroxypyridine has been characterized in hepatic microsomes and in the reconstituted …
Number of citations: 37 aacrjournals.org
JI Jiménez, I Acebron, JL García, E Diaz… - … Section F: Structural …, 2010 - scripts.iucr.org
NicX from Pseudomonas putida KT2440 is an Fe2+-dependent dioxygenase that is involved in the aerobic degradation of nicotinic acid. The enzyme converts 2,5-dihydroxypyridine to N…
Number of citations: 5 scripts.iucr.org

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